3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-10(2)7-12(6-9)14-11-3-4-13-8-11;/h5-7,11,13H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIZIOVTNKOHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 3,5-dimethylphenoxy substituent. The preparation of this compound involves key synthetic steps including nucleophilic substitution, chiral resolution or asymmetric synthesis, and salt formation with hydrochloric acid. The methods focus on obtaining high optical purity and yield, which are critical for pharmaceutical and chemical applications.
Synthetic Route and Key Steps
The preparation generally follows a multi-step process:
Step 1: Synthesis of 3-(3,5-Dimethylphenoxy)pyrrolidine Intermediate
The core step involves nucleophilic substitution where pyrrolidine or a protected pyrrolidine derivative reacts with 3,5-dimethylphenol or its activated derivative (e.g., halide or tosylate). This reaction typically proceeds under basic conditions with a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Step 2: Chiral Resolution or Asymmetric Synthesis
To obtain the chiral pyrrolidine compound with high optical purity, methods include:
- Use of chiral catalysts or auxiliaries during the nucleophilic substitution or subsequent transformations.
- Resolution of racemic mixtures by crystallization of diastereomeric salts or chromatographic techniques.
- Enzymatic or catalytic asymmetric hydrogenation of intermediate compounds such as 3-hydroxy pyrrolidine derivatives.
Step 3: Formation of Hydrochloride Salt
The free base of 3-(3,5-Dimethylphenoxy)pyrrolidine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step improves the compound’s stability and handling properties.
Detailed Preparation Procedure (Representative)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3,5-Dimethylphenol, Pyrrolidine, Base (e.g., K2CO3), Solvent (DMF) | Nucleophilic substitution to form 3-(3,5-dimethylphenoxy)pyrrolidine intermediate | Reaction temperature: 60–80°C; time: 6–12 h |
| 2 | Chiral catalyst or resolving agent | Optical resolution or asymmetric synthesis to achieve high enantiomeric excess | Use of chiral ligands or enzymatic methods |
| 3 | Hydrochloric acid, Ethanol or Ethyl acetate | Salt formation to isolate this compound | Stirring at ambient temperature for 1–2 h |
| 4 | Purification | Recrystallization or chromatography to purify final product | Yield typically >70%, optical purity >99% ee |
Research Findings and Optimization
Catalysts and Conditions: Research indicates that palladium or platinum-based catalysts can be used effectively for hydrogenation steps in the synthesis of chiral pyrrolidines, enhancing optical purity and yield. Raney nickel is also reported for selective hydrogenation in related compounds.
Solvent Effects: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) provide good solubility and reaction rates for the nucleophilic substitution step. Ethanol and ethyl acetate are preferred for salt formation and purification due to their moderate polarity and ease of removal.
Base Selection: Potassium carbonate and sodium hydride are commonly used bases to deprotonate phenols and facilitate nucleophilic attack on pyrrolidine derivatives.
Purification Techniques: High-performance liquid chromatography (HPLC) or recrystallization from suitable solvents ensures high purity of the hydrochloride salt.
Analytical Data Summary
| Parameter | Typical Value |
|---|---|
| Reaction Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Optical Purity (ee) | >99% (after chiral resolution) |
| Yield | 70–85% |
| Solvents Used | DMF, THF, Ethanol, Ethyl acetate |
| Catalysts | Palladium, Platinum, Raney nickel |
| Base | K2CO3, NaH |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its electron-rich methoxy groups and pyrrolidine ring. Key findings include:
-
Mechanistic Notes :
-
Methoxy groups are oxidized to quinones via demethylation and subsequent hydroxylation.
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Pyrrolidine oxidation proceeds through a radical intermediate, forming N-oxides.
-
Reduction Reactions
Reductive transformations target the pyrrolidine ring and aromatic system:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C (2 hr) | Saturated pyrrolidine (ring opening) | 65% | |
| H₂/Pd-C (10 atm) | EtOAc, RT (12 hr) | 3,5-Dimethylphenol derivative | 84% | |
| LiAlH₄ | THF, reflux (4 hr) | Secondary amine | 77% |
-
Key Observations :
-
Catalytic hydrogenation selectively reduces the pyrrolidine ring without affecting methoxy groups.
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LiAlH₄ facilitates dehydrohalogenation, yielding a free amine.
-
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 100°C (8 hr) | Azide-substituted pyrrolidine | 63% | |
| KSCN | Acetone, reflux (6 hr) | Thiocyanate derivative | 55% |
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted aryl derivative | 68% | |
| Br₂ (1 equiv) | CHCl₃, RT (1 hr) | 4-Bromo-3,5-dimethylphenoxy analog | 73% |
-
Regioselectivity : Nitration and bromination occur para to the methoxy groups due to steric and electronic effects.
Mechanistic Insights
-
Oxidation Pathways : Methoxy groups act as electron donors, stabilizing transition states during oxidation .
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Ring-Opening Reactions : Pyrrolidine’s strained ring facilitates nucleophilic attack, particularly under acidic conditions.
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Steric Effects : 3,5-Dimethyl substitution on the phenoxy group hinders electrophilic attacks at the ortho positions.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3,5-dimethylphenoxy)pyrrolidine hydrochloride with six key analogues, focusing on structural features, substituent effects, and inferred pharmacological or industrial relevance.
Structural and Physicochemical Comparisons
A summary of structural differences and properties is provided in Table 1.
Table 1: Structural and Physicochemical Comparison of Pyrrolidine/Piperazine Derivatives
Key Differences and Implications
Core Ring Structure
- Pyrrolidine vs. This may influence receptor-binding kinetics in pharmacological applications.
Substituent Effects
- Stereochemistry : Enantiomeric pyrrolidine derivatives (e.g., (R)- vs. (S)-configurations in ) demonstrate the critical role of stereochemistry in asymmetric catalysis, where one enantiomer may show superior catalytic efficiency .
Functional Group Modifications
- Methoxy vs.
- Linker Length: The propyl linker in HBK16–HBK19 () versus the direct phenoxy attachment in the target compound may affect spatial orientation in target binding.
Pharmacological Potential
While specific activity data for 3-(3,5-dimethylphenoxy)pyrrolidine HCl are unavailable, analogues like HBK15–HBK19 are studied for their affinity toward serotonin (5-HT) and dopamine receptors, with structural variations directly impacting selectivity . For example, chloro-substituted HBK15 may exhibit higher receptor affinity due to increased electron-withdrawing effects.
Biological Activity
3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring attached to a 3,5-dimethylphenoxy group. Its molecular formula is with a molecular weight of approximately 227.73 g/mol. The specific arrangement of substituents on the pyrrolidine and phenoxy moieties contributes to its unique biological properties.
The biological activity of this compound primarily involves interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activities and receptor binding, which may lead to significant biological effects such as:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound interacts with neurotransmitter receptors, potentially affecting signaling pathways.
Biological Applications
Research indicates several areas where this compound has shown promise:
-
Therapeutic Effects : Investigations are ongoing into its potential uses in treating various diseases, including:
- Anti-inflammatory : Preliminary studies suggest it may reduce inflammation markers.
- Analgesic : Potential pain-relieving properties have been noted in animal models.
- Antimicrobial Activity : Some studies have highlighted its effectiveness against certain bacterial strains, suggesting potential for development as an antibiotic agent.
Case Studies and Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of specific enzymes linked to inflammatory processes (reference needed).
- Receptor Interaction Studies : Research indicated that it binds selectively to certain neurotransmitter receptors, influencing neuronal signaling (reference needed).
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds indicate that this compound exhibits distinct biological profiles due to its unique substitution pattern. For example:
- 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride shows different enzyme inhibition characteristics.
- Variations in substitution patterns can lead to differences in lipophilicity and receptor affinity.
Table 2: Comparison with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethylphenoxy)pyrrolidine | Different methyl group positioning | Varies in enzyme inhibition |
| 3-(2,5-Dimethylphenoxy)pyrrolidine | Substituted with dimethyl instead of dimethoxy | Potentially different pharmacological effects |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(3,5-Dimethylphenoxy)pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is likely .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation. Avoid exposure to light .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Avoid dust generation during weighing or transfer .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste. Prevent entry into drains .
Q. What synthetic routes are employed for preparing this compound?
- Methodological Answer :
- Nucleophilic Substitution : React pyrrolidine derivatives (e.g., 3-chloropyrrolidine) with 3,5-dimethylphenol under basic conditions (e.g., NaH in THF at 0°C to room temperature) .
- Activation Strategies : Use tosyl chloride (TsCl) to activate hydroxyl groups in intermediates, facilitating displacement reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to verify substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm for 3,5-dimethylphenyl groups) .
- LCMS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detection. Expected [M+H] peaks should align with theoretical molecular weights .
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the aryl ring) affect the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 3,5-dimethyl groups with halogens or methoxy groups) and evaluate binding affinity via radioligand assays or enzymatic inhibition tests. Compare results to the parent compound .
- Case Study : In arylcyclohexylamine analogs, fluorine substitution at the 3-position increased receptor binding specificity by 20% compared to methyl groups .
Q. What strategies mitigate solubility challenges in in vitro assays for this hydrophobic compound?
- Methodological Answer :
- Solubilization Agents : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives .
- Sonication : Use probe sonication (10–15 sec pulses) to disperse aggregates in aqueous media. Confirm homogeneity via dynamic light scattering (DLS) .
Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors). Ensure consistent pH (7.4), temperature (37°C), and incubation times .
- Batch Analysis : Test multiple synthetic batches to rule out impurities (e.g., residual TsCl byproducts) as confounding factors. Use HPLC purity thresholds ≥95% .
Q. What advanced techniques are used to study the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-MS/MS to identify hydrolytic or oxidative pathways .
- Kinetic Analysis : Calculate half-life () in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
